

synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide

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Compound of Interest

Compound Name: 4-Cyanotetrahydro-4H-pyran

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Synthesis of 4-Cyanotetrahydro-4H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **4-Cyanotetrahydro-4H-pyran** from tetrahydropyran-4-carboxamide. This key intermediate is valuable in medicinal chemistry, particularly in the development of novel therapeutics. This document details a reliable synthetic protocol, presents relevant quantitative data, and contextualizes the application of the target molecule in drug discovery.

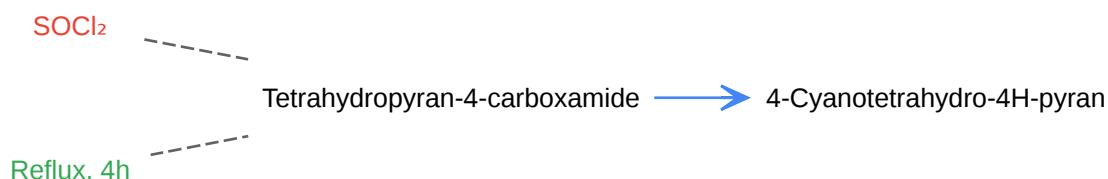
Introduction

4-Cyanotetrahydro-4H-pyran is a heterocyclic building block of significant interest in the pharmaceutical industry. Its utility is notably demonstrated in the synthesis of substituted amide compounds that act as modulators of the Farnesoid X Receptor (FXR).^[1] FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for a variety of metabolic diseases.

Synthetic Pathway: Dehydration of Tetrahydropyran-4-carboxamide

The most direct and high-yielding reported method for the synthesis of **4-Cyanotetrahydro-4H-pyran** is the dehydration of tetrahydropyran-4-carboxamide. This reaction is effectively achieved using thionyl chloride (SOCl_2) as the dehydrating agent.

Reaction Scheme



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Caption: Dehydration of tetrahydropyran-4-carboxamide to **4-Cyanotetrahydro-4H-pyran**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **4-Cyanotetrahydro-4H-pyran** using the thionyl chloride method.[1][2]

Parameter	Value
Starting Material	Tetrahydropyran-4-carboxamide
Reagent	Thionyl chloride (SOCl_2)
Reaction Time	4 hours
Reaction Temperature	Reflux
Yield	94%
Purity	Sufficient for use without further purification
Appearance	Light yellow oily product

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **4-Cyanotetrahydro-4H-pyran** from tetrahydropyran-4-carboxamide.[\[1\]](#)[\[2\]](#)

Materials:

- Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol)
- Thionyl chloride (10.0 mL, 137 mmol)
- 50% Sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Ice

Procedure:

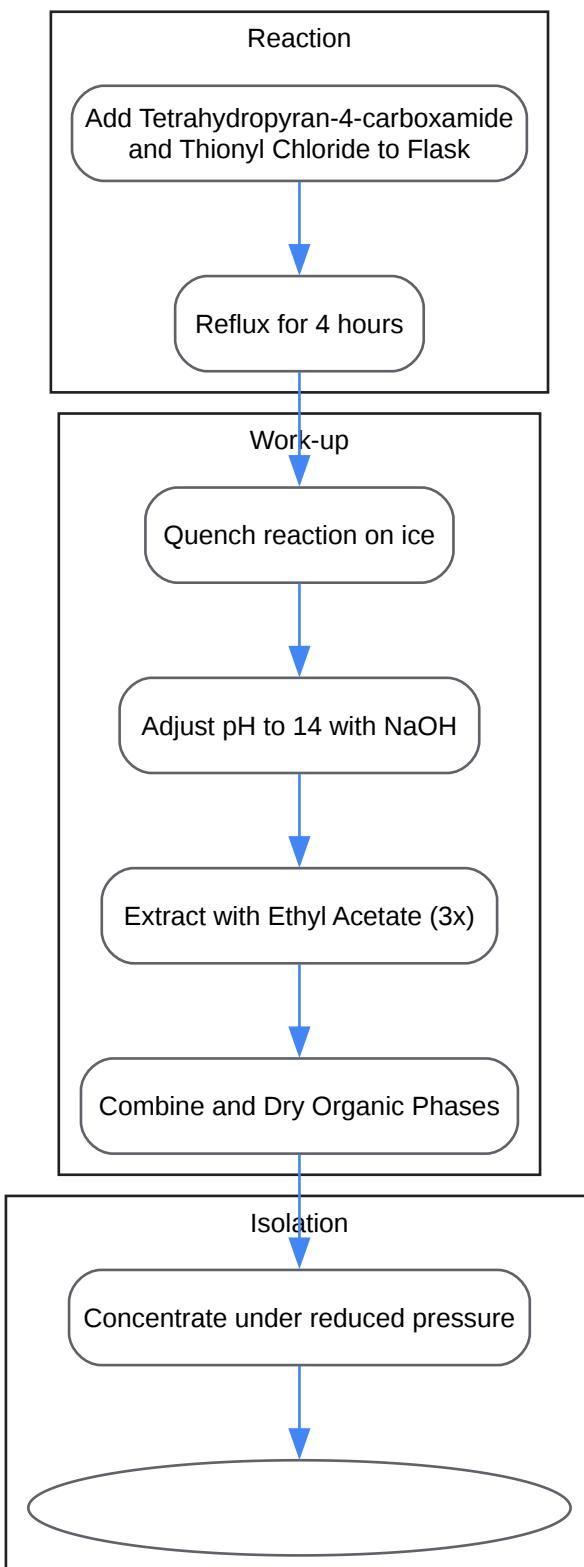
- To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).
- Slowly add thionyl chloride (10.0 mL, 137 mmol) to the flask.
- Stir the reaction mixture under reflux for 4 hours.
- Upon completion of the reaction, carefully decant the mixture onto ice.
- Adjust the pH of the mixture to 14 with a 50% sodium hydroxide solution.
- Extract the aqueous phase with ethyl acetate (3 x 50 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield a light yellow oily product (2.4 g, 94% yield).

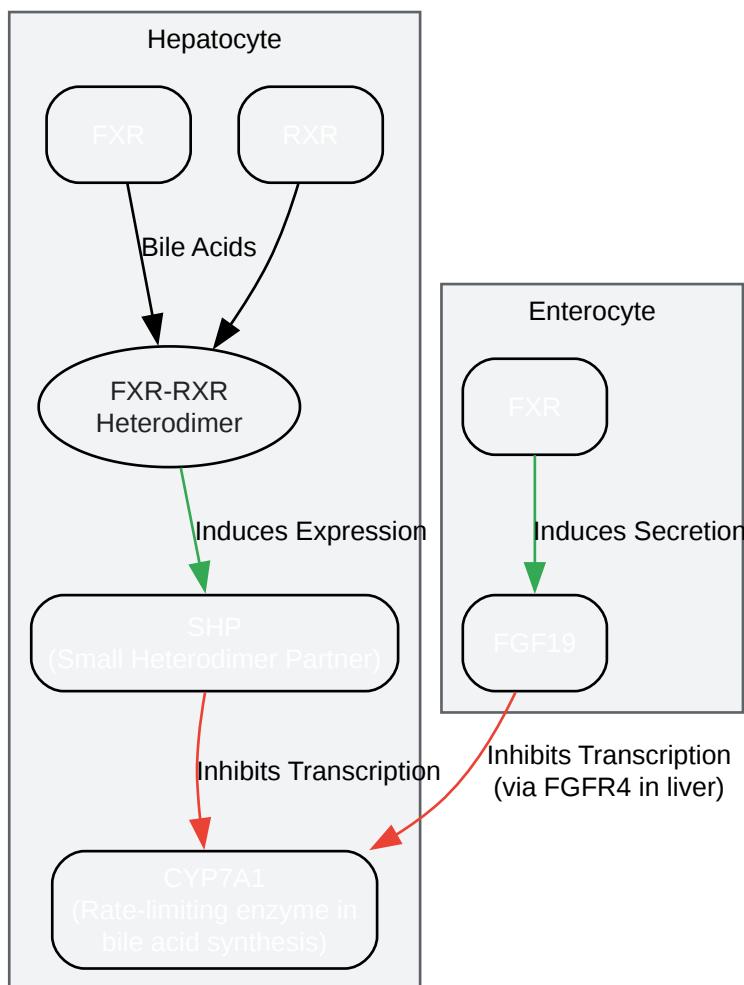
Characterization Data:

- IR (v_{max}, cm⁻¹): 2961, 2932, 2851, 2240, 1468, 1446, 1390, 1242, 1125, 1066, 1011[\[1\]](#)

- ^1H NMR (500 MHz, CDCl_3): δ 3.91 (2H, ddd, $J = 11.9, 6.3, 3.6$ Hz), 3.61 (2H, ddd, $J = 11.9, 7.8, 3.3$ Hz), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m)[2]
- ^{13}C NMR (75 MHz, CDCl_3): δ 121.2, 65.6, 28.9, 25.3[2]
- HRMS (ESI+): calculated for $\text{C}_6\text{H}_{10}\text{NO}$ ($[\text{M}+\text{H}]^+$): 112.0756, found: 112.0754[2]

Experimental Workflow



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References

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